Cas no 480-10-4 (Astragalin)
Astragalin Chemical and Physical Properties
Names and Identifiers
-
- Astragalin
- Kaempferol 3-O-beta-D-glucopyranoside
- 5,7-Dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
- 4H-1-Benzopyran-4-one,3-(b-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-
- ASTRAGALIN(KAEMPFEROL-3-O-GLUCOSIDE)(AS) PrintBack
- ASTRAGALIN(KAEMPFEROL-3-O-GLUCOSIDE)(P)
- Astragaline
- Kaempferol 3-glucoside
- KAEMPFEROL-3-GLUCOSIDE
- Kaempferol-3-O-glucoside
- STRAGALIN(KAEMPFEROL-3-O-GLUCOSIDE)(AS) PrintBack
- 3-Glucosylkaempferol
- Astragaloside
- Kaempferol 3-β-D-glucopyranoside
- 3,4′,5,7-Tetrahydroxyflavone 3-glucoside
- 3-(β-D-Glucopyranosyloxy)-5,7-dihydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
- Kaempferol 3-O-glucoside
- asragalin
- Kaempferol-3-beta-monoglucoside
- Kaempferol-3-D-glucoside
- Kaempferol-3-beta-glucopyranoside
- 3,4',5,7-Tetrahydroxyflavone-3-glucoside
- Kaempferol 3-O-beta-D-glucoside
- APM8UQ3Z9O
- 4H-1-Benzopyran-4-one, 3-(beta-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-
- JPUKWEQWGBDDQB-QSOFNF
- Kaempferol 3-b-D-glucopyranoside
- KAEMPFEROL 3-beta-D-GLUCOSIDE
- 3-(beta-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one
- 5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-3-yl beta-D-glucopyranoside
- CS-3720
- BDBM50241243
- Kaempferol 3-O-.beta.-D-glucopyranoside
- DTXCID101475934
- AC-35088
- KAEMPFEROL 3-.BETA.-D-GLUCOSIDE
- Kaempferol 3-glucoside, primary pharmaceutical reference standard
- ZB1884
- 3-((2S,3R,4S,5S,6R)-
- DTXSID801017739
- HY-N0015
- (2S,3S)-DIHYROKAEMPFEROL 3-O-beta-D-GLUCOSIDE
- s9289
- SR-05000002271-2
- 3,4'',5,7-Tetrahydroxyflavone-3-glucoside
- KAEMPFEROL 3-O-.BETA.-GLUCOSIDE
- SMR001397194
- 4',5,7-TRIHYDROXYFLAVONE 3-beta-D-GLUCOPYRANOSIDE
- Astragaline;3-Glucosylkaempferol;Kaempferol 3--D-glucopyranoside
- ACon1_001224
- HMS2227A14
- kaempferol-3-O-D-glucoside
- Astraglin
- (2S,3S)-DIHYROKAEMPFEROL 3-O-.BETA.-D-GLUCOSIDE
- KAEMPFEROL 3-O-.BETA.-D-GLUCOSIDE
- NS00097613
- A827420
- 3-(beta-D-Glucopyranosyloxy)-5,7-dihydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
- 3-O-b-D-Glucopyranoside
- 3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-
- BRD-K44487476-001-01-5
- Kaempferol 3-beta-D-glucopyranoside
- Kaempferol-3-O-.beta.-D-glucopyranoside
- SCHEMBL23897
- Kaempferol 3-glucoside, analytical standard
- MLS002473092
- NCGC00163580-01
- Kaempferol 3-beta-D-glucopyranoside, >=97.0% (HPLC)
- CCG-269212
- BDBM226182
- 480-10-4
- MEGxp0_000168
- UNII-APM8UQ3Z9O
- K5
- AKOS015896779
- Kaempferol 3-D-glucoside
- Kaempferol 3-O-beta-D-glucoside (6)
- KAEMPFEROL 3-O-GLUCOSIDE (CONSTITUENT OF GINKGO) [DSC]
- 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-4-one
- Q-100517
- MFCD00075932
- SR-05000002271
- NCGC00163580-02
- GLXC-13293
- CHEBI:30200
- KAEMPFEROL 3-.BETA.-D-GLUCOPYRANOSIDE
- 4',5,7-TRIHYDROXYFLAVONE 3-.BETA.-D-GLUCOPYRANOSIDE
- KAEMPFEROL 3-O-GLUCOSIDE (CONSTITUENT OF GINKGO)
- 3-O-b-D-Glucopyranosyloxy-4',5,7-trihydroxyflavone
- 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4H-chromen-4-one
- CHEMBL233930
- 4H-1-BENZOPYRAN-4-ONE, 3-(.BETA.-D-GLUCOPYRANOSYLOXY)-5,7-DIHYDROXY-2-(4-HYDROXYPHENYL)-
- Q4811191
- 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
- kaempferol-3-O-beta-glucopyranoside
- 5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-3-yl .beta.-D-glucopyranoside
- KAEMPFEROL 3-O-GLUCOPYRANOSIDE
- cid_5282102
- KAEMPFEROL 3-O-beta-GLUCOSIDE
- Astragalin?
-
- MDL: MFCD00075932
- Inchi: 1S/C21H20O11/c22-7-13-15(26)17(28)18(29)21(31-13)32-20-16(27)14-11(25)5-10(24)6-12(14)30-19(20)8-1-3-9(23)4-2-8/h1-6,13,15,17-18,21-26,28-29H,7H2/t13-,15-,17+,18-,21+/m1/s1
- InChI Key: JPUKWEQWGBDDQB-QSOFNFLRSA-N
- SMILES: O1[C@]([H])([C@@]([H])([C@]([H])([C@@]([H])([C@@]1([H])C([H])([H])O[H])O[H])O[H])O[H])OC1C(C2=C(C([H])=C(C([H])=C2OC=1C1C([H])=C([H])C(=C([H])C=1[H])O[H])O[H])O[H])=O
Computed Properties
- Exact Mass: 448.10100
- Monoisotopic Mass: 448.100561
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 7
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 32
- Rotatable Bond Count: 4
- Complexity: 719
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 448.4
- XLogP3: 0.7
- Topological Polar Surface Area: 186
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.79
- Melting Point: 223-229°C
- Boiling Point: 823.2 °C at 760 mmHg
- Flash Point: 291.5 °C
- Refractive Index: 1.774
- Solubility: 1.874 mg/L @ 25 °C (est)
- PSA: 190.28000
- LogP: -0.24450
Astragalin Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22
- RTECS:DJ3080000
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Astragalin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A480100-0.5mg |
Astragaline |
480-10-4 | 0.5mg |
$ 260.00 | 2022-06-08 | ||
| TRC | A480100-1mg |
Astragaline |
480-10-4 | 1mg |
$ 563.00 | 2023-04-19 | ||
| TRC | A480100-2.5mg |
Astragaline |
480-10-4 | 2.5mg |
$ 1246.00 | 2023-04-19 | ||
| TRC | A480100-5mg |
Astragaline |
480-10-4 | 5mg |
$ 1866.00 | 2023-04-19 | ||
| MedChemExpress | HY-N0015-10mM*1mLinDMSO |
Astragalin |
480-10-4 | 99.48% | 10mM*1mLinDMSO |
¥1045 | 2023-07-26 | |
| MedChemExpress | HY-N0015-5mg |
Astragalin |
480-10-4 | 99.94% | 5mg |
¥950 | 2025-04-16 | |
| MedChemExpress | HY-N0015-10mg |
Astragalin |
480-10-4 | 99.94% | 10mg |
¥1700 | 2025-04-16 | |
| MedChemExpress | HY-N0015-50mg |
Astragalin |
480-10-4 | 99.48% | 50mg |
¥7500 | 2024-05-25 | |
| S e l l e c k ZHONG GUO | S9289-1mg |
Astragalin |
480-10-4 | 99.67% | 1mg |
¥1204.23 | 2023-09-15 | |
| ChemFaces | CFN98733-20mg |
Astragalin |
480-10-4 | >=98% | 20mg |
$138 | 2021-07-22 |
Astragalin Suppliers
Astragalin Related Literature
-
Rui Xu,Jisun Lee,Li Chen,Jiangjiang Zhu Mol. Omics 2021 17 665
-
Inés Jabeur,Natália Martins,Lillian Barros,Ricardo C. Calhelha,Josiana Vaz,Lotfi Achour,Celestino Santos-Buelga,Isabel C. F. R. Ferreira Food Funct. 2017 8 975
-
Inés Jabeur,Natália Martins,Lillian Barros,Ricardo C. Calhelha,Josiana Vaz,Lotfi Achour,Celestino Santos-Buelga,Isabel C. F. R. Ferreira Food Funct. 2017 8 975
-
Lucia Marchetti,Eleonora Truzzi,Ilaria Frosi,Adele Papetti,Silvia Cappellozza,Alessio Saviane,Federica Pellati,Davide Bertelli Food Funct. 2022 13 4344
-
Isabelle Yang,Guddarangavvanahally K. Jayaprakasha,Bhimanagouda Patil Food Funct. 2018 9 1235
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Flavonoids Flavonoid-3-O-glycosides
- Natural Products and Extracts Plant Extracts Plant based Pycnocycla tomentosa
- Natural Products and Extracts Plant Extracts Plant based Marah fabacea
- Flavonoids
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
Additional information on Astragalin
Introduction to Astragalin (CAS No: 480-10-4) in Modern Research
Astragalin, a naturally occurring flavonoid glycoside, is widely recognized for its significant pharmacological properties. With the chemical formula C21H20O11 and a molecular weight of 456.39 g/mol, this compound is primarily derived from the roots and leaves of various plants, most notably Astragalus membranaceus. The use of Astragalin in traditional medicine has been well-documented, but recent advancements in scientific research have unveiled its potential in contemporary therapeutic applications.
The chemical structure of Astragalin features a flavone backbone linked to a glucose moiety through a β-glucosidic bond. This unique configuration contributes to its remarkable bioactivity, making it a subject of intense interest in the field of pharmacology. The compound's ability to interact with multiple biological targets has prompted extensive investigation into its potential benefits for human health.
In recent years, studies have highlighted the antioxidant properties of Astragalin. Reactive oxygen species (ROS) are known to cause cellular damage, leading to various chronic diseases. The antioxidant activity of Astragalin has been demonstrated in vitro and in vivo, suggesting its role in protecting cells from oxidative stress. This property is particularly relevant in the context of aging and age-related pathologies.
Beyond its antioxidant effects, Astragalin has shown promise in modulating inflammatory responses. Chronic inflammation is a hallmark of numerous diseases, including cardiovascular disorders, diabetes, and autoimmune conditions. Preclinical studies have indicated that Astragalin can inhibit key pro-inflammatory cytokines such as TNF-α and IL-6, thereby potentially reducing the risk of inflammation-related complications.
The anticancer potential of Astragalin is another area that has garnered significant attention. Research suggests that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and inhibiting the expression of anti-apoptotic proteins. Additionally, Astragalin has been found to exhibit chemopreventive effects by suppressing the formation of new cancerous growths. These findings underscore the therapeutic potential of Astragalin as an adjunctive treatment for cancer.
In the realm of neuroprotection, Astragalin has demonstrated promising results. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the accumulation of oxidative stress and inflammation in the brain. Studies have shown that Astragalin can mitigate these pathological processes, thereby protecting neuronal cells from damage. This neuroprotective effect makes Astragalin a candidate for further exploration in the development of treatments for neurodegenerative disorders.
The cardiovascular benefits of Astragalin are also noteworthy. Hypertension and atherosclerosis are major contributors to cardiovascular morbidity and mortality. Evidence suggests that Astragalin can help regulate blood pressure by relaxing vascular smooth muscles and reducing cholesterol levels. These effects contribute to its potential role in preventing cardiovascular diseases.
The pharmacokinetics of Astragalin have been studied to understand its absorption, distribution, metabolism, and excretion (ADME) profile. While oral bioavailability is limited due to rapid metabolism by gut flora and liver enzymes, intravenous administration has been shown to provide more consistent therapeutic levels. This information is crucial for optimizing dosing regimens and improving therapeutic outcomes.
The safety profile of Astragalin is another critical aspect that has been evaluated through preclinical toxicity studies. These studies have indicated that even at high doses, no significant adverse effects were observed, suggesting that Astragalin is well-tolerated by most individuals. However, further clinical trials are necessary to confirm these findings in human populations.
The integration of traditional knowledge with modern scientific research has led to a deeper understanding of the multifaceted benefits of Astragalus membranaceus-derived compounds like Astragalin. This synergy between ancient wisdom and contemporary science continues to drive innovation in natural product-based therapeutics.
In conclusion, Astragalin (CAS No: 480-10-4) represents a promising natural product with diverse pharmacological applications. Its antioxidant, anti-inflammatory, anticancer, neuroprotective, and cardiovascular benefits make it a valuable candidate for further clinical investigation. As research progresses, we can expect to see more refined applications of this compound in therapeutic strategies aimed at improving human health.